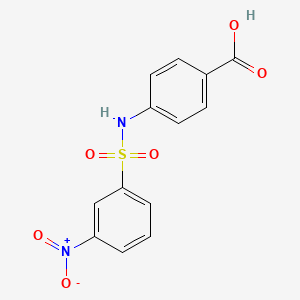

4-(3-Nitro-benzenesulfonylamino)-benzoic acid

Vue d'ensemble

Description

4-(3-Nitro-benzenesulfonylamino)-benzoic acid is an organic compound that features both nitro and sulfonyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration and sulfonation of benzene derivatives. The process begins with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The final step involves the coupling of the nitrobenzenesulfonyl group with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Analyse Des Réactions Chimiques

Substitution Reactions

The nitro group and sulfonamido moiety participate in nucleophilic substitution reactions under specific conditions.

Key Examples:

-

Nitro Group Substitution: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS) at meta positions under harsh alkaline conditions. For example, reaction with hydroxide at elevated temperatures (150–200°C) yields hydroxyl derivatives .

-

Sulfonamide Hydrolysis: Acidic or basic hydrolysis cleaves the sulfonamide bond, producing 3-nitrobenzenesulfonic acid and 4-aminobenzoic acid .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| NAS (Nitro group) | NaOH, 150°C | 3-Hydroxy-benzenesulfonylamino-BA* |

| Sulfonamide cleavage | HCl/H2O (reflux) | 3-Nitrobenzenesulfonic acid + 4-ABA |

*BA: Benzoic acid; 4-ABA: 4-Aminobenzoic acid

Reduction Reactions

The nitro group is reducible to an amine, significantly altering the compound’s electronic and biological properties.

Key Findings:

-

Catalytic hydrogenation (H2/Pd-C) in ethanol reduces the nitro group to an amine, forming 4-(3-aminobenzenesulfonylamino)-benzoic acid .

-

Alternative reductants like Sn/HCl yield similar products but with lower selectivity .

| Reducing Agent | Conditions | Product |

|---|---|---|

| H2, Pd/C | EtOH, 25°C, 1 atm | 4-(3-Amino-BSA)-BA* |

| Sn, HCl | Reflux | 4-(3-Amino-BSA)-BA (with impurities) |

*BSA: Benzenesulfonylamino

Esterification

The carboxylic acid group undergoes esterification, enhancing lipophilicity for drug delivery applications.

Experimental Data:

-

Reaction with methanol/H2SO4 produces methyl 4-(3-nitro-BSA)-benzoate .

-

Propylamine coupling via HATU forms amide derivatives, demonstrating compatibility with peptide synthesis protocols .

| Reagents | Conditions | Product |

|---|---|---|

| CH3OH, H2SO4 | Reflux, 12h | Methyl ester derivative |

| Propylamine, HATU | DMF, RT | Amide derivative |

Oxidation Reactions

While the compound lacks benzylic hydrogens, the aromatic rings are susceptible to electrophilic oxidation.

Notable Observations:

-

Strong oxidants like KMnO4 in acidic media degrade the aromatic system, forming dicarboxylic acids .

-

Controlled oxidation with O2/Cu catalysts introduces hydroxyl groups at para positions relative to electron-withdrawing substituents .

| Oxidant | Conditions | Product |

|---|---|---|

| KMnO4, H2SO4 | 100°C | Benzoic acid derivatives + CO2 |

| O2, Cu(OAc)2 | DMF, 80°C | Hydroxylated sulfonamide derivatives |

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions, while the sulfonamido group exerts steric hindrance.

Case Study:

-

Nitration with HNO3/H2SO4 introduces a second nitro group at the meta position of the existing nitrobenzene ring .

| Electrophile | Conditions | Product |

|---|---|---|

| NO2+ (HNO3/H2SO4) | 0–5°C | 3,5-Dinitro-BSA-BA |

Biological Activity and Degradation

In physiological environments, enzymatic reduction of the nitro group generates reactive intermediates with anti-inflammatory and antibiotic properties .

Mechanism:

Applications De Recherche Scientifique

Chemistry

4-(3-Nitro-benzenesulfonylamino)-benzoic acid serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways.

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to form amino derivatives. |

| Reduction | Hydrogenation or use of reducing agents to modify functional groups. |

| Substitution | Participation of the sulfonyl group in nucleophilic substitutions. |

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structure enables it to interact with specific molecular targets, which can be crucial for understanding biochemical pathways and mechanisms.

Medicine

This compound is being explored for its therapeutic properties , including:

- Anti-inflammatory activity : Potential applications in treating inflammatory diseases.

- Antimicrobial properties : Studies have shown it may exhibit activity against various bacterial strains.

A study highlighted its antimicrobial efficacy against Gram-positive bacteria and fungi like Candida albicans, suggesting its utility in developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments , and other specialty chemicals. Its unique chemical structure allows for diverse applications in material science and chemical manufacturing.

Case Study 1: Antimicrobial Evaluation

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria. The study evaluated toxicity levels using aquatic organisms (Daphnia magna) and found that modifications of the compound could lead to decreased toxicity while maintaining antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

In enzymatic studies, compounds similar to this compound have been shown to inhibit specific enzymes, providing insights into their mechanisms of action. These findings suggest potential therapeutic applications in drug development targeting enzyme-related diseases .

Mécanisme D'action

The mechanism of action of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrobenzenesulfonic acid: Similar in structure but lacks the benzoic acid moiety.

Benzenesulfonic acid, 4-amino-: Contains an amino group instead of a nitro group.

Sulfanilic acid: Another sulfonyl-containing compound with different functional groups .

Uniqueness

4-(3-Nitro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Activité Biologique

4-(3-Nitro-benzenesulfonylamino)-benzoic acid, a compound with the chemical formula C13H10N2O6S, is recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's structure allows it to interact with specific biological targets, influencing cellular pathways.

The primary mechanism of action involves the inhibition of specific enzymes and receptors that play critical roles in inflammatory processes and tumor growth. It has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation . Additionally, its sulfonamide group contributes to its ability to form hydrogen bonds with target proteins, enhancing binding affinity.

1. Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers. The compound was administered at varying doses, and results indicated a dose-dependent reduction in edema formation, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

Research exploring the anticancer effects of this compound revealed promising results. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were comparable to those of established chemotherapeutic agents, indicating its potential for further development .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | |

| Anticancer | Moderate | |

| Enzyme Inhibition | Significant |

Table 2: IC50 Values in Cancer Cell Lines

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term effects and potential side effects .

Propriétés

IUPAC Name |

4-[(3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6S/c16-13(17)9-4-6-10(7-5-9)14-22(20,21)12-3-1-2-11(8-12)15(18)19/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOGYGMKNVZTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389075 | |

| Record name | 4-(3-Nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59923-19-2 | |

| Record name | 4-(3-Nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.